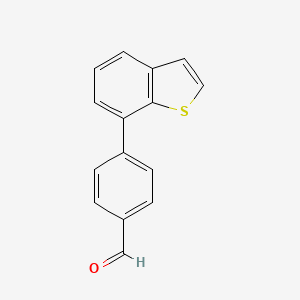
4-(1-Benzothiophen-7-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzothiophen-7-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 4-(1-Benzothiophen-7-yl)benzaldehyde, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene scaffolds from easily available precursors such as o-silylaryl triflates and alkynyl sulfides . The reaction typically proceeds under mild conditions and offers good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Benzothiophen-7-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 4-(1-Benzothiophen-7-yl)benzoic acid.
Reduction: 4-(1-Benzothiophen-7-yl)benzyl alcohol.
Substitution: Various substituted benzothiophene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(1-Benzothiophen-7-yl)benzaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1-Benzothiophen-7-yl)benzaldehyde is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzothiophene derivatives act as inhibitors of enzymes or receptors involved in disease pathways .
Comparación Con Compuestos Similares
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: A benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene derivative used as an antifungal agent.
Uniqueness
4-(1-Benzothiophen-7-yl)benzaldehyde is unique due to its specific structure, which combines a benzothiophene moiety with a benzaldehyde group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate for the synthesis of more complex compounds.
Propiedades
IUPAC Name |
4-(1-benzothiophen-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10OS/c16-10-11-4-6-12(7-5-11)14-3-1-2-13-8-9-17-15(13)14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFYDPKLWFTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C=O)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
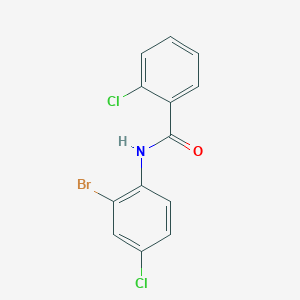
![3-[[[2-(Hydroxymethyl)morpholine-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7603323.png)
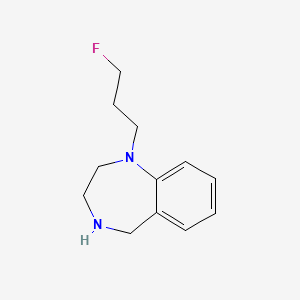
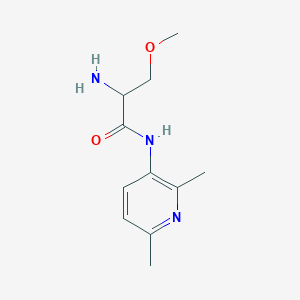
![2-[(3-Methoxythiophene-2-carbonyl)amino]acetic acid](/img/structure/B7603344.png)
![(3S)-1-[2-(3-methylphenoxy)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7603351.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-piperidin-4-ylethanone](/img/structure/B7603359.png)
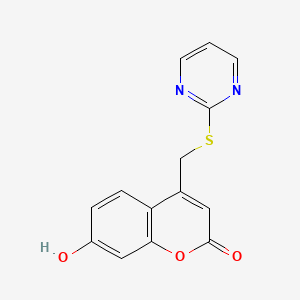
![5-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-5-oxopentanoic acid](/img/structure/B7603374.png)
![[4-(2-Aminoethyl)piperidin-1-yl]-(6-fluoro-1-benzothiophen-2-yl)methanone](/img/structure/B7603383.png)
![6-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]pyridazine-3-carboxylic acid](/img/structure/B7603386.png)
![1-[2-(Hydroxymethyl)morpholin-4-yl]-2-(oxan-2-yl)ethanone](/img/structure/B7603401.png)
![1-[2-(Hydroxymethyl)morpholine-4-carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B7603407.png)
![(3S)-1-[(2-bromophenyl)methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7603421.png)
